molecular formula C8H8N6 B084180 Benzaldehyde, 1H-tetrazol-5-ylhydrazone CAS No. 10444-59-4

Benzaldehyde, 1H-tetrazol-5-ylhydrazone

Cat. No. B084180
CAS RN: 10444-59-4
M. Wt: 188.19 g/mol
InChI Key: JMOPXACZQKGJNN-RMKNXTFCSA-N
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Description

Benzaldehyde, 1H-tetrazol-5-ylhydrazone, commonly known as Benzaldehyde hydrazone, is a chemical compound that is widely used in scientific research. It is a yellow powder that is soluble in water and has a molecular weight of 182.2 g/mol. Benzaldehyde hydrazone is a versatile compound that has been used in various fields of research, including organic chemistry, materials science, and biochemistry. In

Scientific Research Applications

Benzaldehyde hydrazone has been used in various scientific research applications, including:
1. Organic Synthesis: Benzaldehyde hydrazone is a useful reagent for the synthesis of various organic compounds, including pyrazoles, pyrimidines, and pyridazines.
2. Materials Science: Benzaldehyde hydrazone has been used in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have potential applications in gas storage, separation, and catalysis.
3. Biochemistry: Benzaldehyde hydrazone has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples.

Mechanism Of Action

Benzaldehyde hydrazone acts as a chelating agent, which means that it can form coordination complexes with metal ions. The mechanism of action involves the formation of a Schiff base between the hydrazone group and the carbonyl group of the benzaldehyde molecule. The resulting complex can then bind to metal ions through the nitrogen atoms of the hydrazone group.

Biochemical And Physiological Effects

Benzaldehyde hydrazone has been shown to have antioxidant and antimicrobial properties. It can scavenge free radicals and inhibit the growth of bacteria and fungi. Benzaldehyde hydrazone has also been shown to have anticancer activity, as it can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzaldehyde hydrazone in lab experiments is its versatility. It can be used in various fields of research and has multiple applications. Another advantage is its low toxicity, which makes it safe to handle in the laboratory. However, one limitation of using Benzaldehyde hydrazone is its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the research on Benzaldehyde hydrazone, including:
1. Development of new synthetic methods for Benzaldehyde hydrazone and its derivatives.
2. Investigation of the potential applications of Benzaldehyde hydrazone in catalysis and sensing.
3. Study of the mechanism of action of Benzaldehyde hydrazone in cancer cells and its potential as a cancer therapeutic.
4. Development of new materials based on Benzaldehyde hydrazone, such as MOFs and COFs, for various applications.
Conclusion:
Benzaldehyde hydrazone is a versatile compound that has multiple applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Benzaldehyde hydrazone and its derivatives could lead to the development of new materials and therapies with potential applications in various fields.

Synthesis Methods

Benzaldehyde hydrazone can be synthesized by reacting benzaldehyde with hydrazine hydrate in the presence of a catalyst. The reaction takes place under reflux conditions and produces a yellow precipitate, which is then purified by recrystallization. The chemical reaction is shown below:
C6H5CHO + N2H4.H2O → C6H5CH=N-NH2 + H2O

properties

CAS RN

10444-59-4

Product Name

Benzaldehyde, 1H-tetrazol-5-ylhydrazone

Molecular Formula

C8H8N6

Molecular Weight

188.19 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2H-tetrazol-5-amine

InChI

InChI=1S/C8H8N6/c1-2-4-7(5-3-1)6-9-10-8-11-13-14-12-8/h1-6H,(H2,10,11,12,13,14)/b9-6+

InChI Key

JMOPXACZQKGJNN-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC2=NNN=N2

SMILES

C1=CC=C(C=C1)C=NNC2=NNN=N2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=NNN=N2

Other CAS RN

10444-59-4

synonyms

Benzaldehyde, 1H-tetrazol-5-ylhydrazone

Origin of Product

United States

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